molecular formula C9H13N3O B581808 5-Amino-N-isopropylpyridine-2-carboxamide CAS No. 1513310-91-2

5-Amino-N-isopropylpyridine-2-carboxamide

Cat. No.: B581808
CAS No.: 1513310-91-2
M. Wt: 179.223
InChI Key: LCRMHBNSTMXNPM-UHFFFAOYSA-N
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Description

5-Amino-N-isopropylpyridine-2-carboxamide is a chemical compound belonging to the pyridine family. It is characterized by the presence of an amino group at the 5th position and an isopropyl group attached to the carboxamide at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-isopropylpyridine-2-carboxamide typically involves the reaction of 5-amino-2-chloropyridine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

5-amino-2-chloropyridine+isopropylamineThis compound\text{5-amino-2-chloropyridine} + \text{isopropylamine} \rightarrow \text{this compound} 5-amino-2-chloropyridine+isopropylamine→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-isopropylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

5-Amino-N-isopropylpyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-N-isopropylpyridine-2-carboxamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to target proteins or enzymes, thereby influencing their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-chloropyridine
  • 5-Amino-2-methylpyridine
  • 5-Amino-2-ethylpyridine

Uniqueness

5-Amino-N-isopropylpyridine-2-carboxamide is unique due to the presence of both an amino group and an isopropyl group attached to the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-N-propan-2-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,10H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRMHBNSTMXNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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